Product packaging for 4-Fluoro-2-(pyrimidin-2-yl)benzoic acid(Cat. No.:)

4-Fluoro-2-(pyrimidin-2-yl)benzoic acid

Cat. No.: B8574419
M. Wt: 218.18 g/mol
InChI Key: MTEVFUQSWSTKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(pyrimidin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C11H7FN2O2 and its molecular weight is 218.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7FN2O2 B8574419 4-Fluoro-2-(pyrimidin-2-yl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

4-fluoro-2-pyrimidin-2-ylbenzoic acid

InChI

InChI=1S/C11H7FN2O2/c12-7-2-3-8(11(15)16)9(6-7)10-13-4-1-5-14-10/h1-6H,(H,15,16)

InChI Key

MTEVFUQSWSTKTE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(C=CC(=C2)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Fluoro 2 Pyrimidin 2 Yl Benzoic Acid

Work-up and Extraction

Following the hydrolysis of the ester, the reaction mixture is typically cooled and then acidified with a mineral acid like hydrochloric acid. This protonates the carboxylate salt, causing the desired 4-Fluoro-2-(pyrimidin-2-yl)benzoic acid to precipitate out of the aqueous solution due to its lower water solubility.

The crude solid can then be collected by filtration. An alternative or subsequent step is liquid-liquid extraction. The acidified aqueous mixture is extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine to remove excess water, dried over an anhydrous salt (like sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds. google.com The choice of solvent is crucial and is based on the principle that the compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature. For aromatic carboxylic acids, common solvents for recrystallization include ethanol (B145695), methanol, acetone, ethyl acetate, or mixtures of these with water or non-polar solvents like hexane (B92381) or heptane. reddit.comgoogle.com

The process involves dissolving the crude solid in a minimum amount of a suitable hot solvent. Any insoluble impurities can be removed by hot filtration. The solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined crystals of the pure compound, while impurities tend to remain in the mother liquor. The purified crystals are then collected by filtration and dried.

Table 2: Potential Recrystallization Solvents for Aromatic Carboxylic Acids

Solvent/Solvent SystemRationaleReference
Ethanol/WaterThe compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy, then clarified with a small amount of hot ethanol before cooling. reddit.com
Ethyl Acetate/HexaneThe compound is dissolved in a minimum of hot ethyl acetate, and hexane is added to induce crystallization upon cooling. rochester.edu
TolueneSuitable for compounds with aromatic character, offering good solubility at high temperatures and lower solubility upon cooling. rochester.edu
Acetic Acid/WaterA polar system that can be effective for polar carboxylic acids. pitt.edu

Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase. For a polar, acidic compound like this compound, a normal-phase chromatography setup is typically used.

Stationary Phase: Silica (B1680970) gel is the most common adsorbent for this class of compounds. Its polar nature allows for strong interaction with polar functional groups. columbia.edu

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly used. The polarity of the eluent is carefully optimized to achieve good separation. For carboxylic acids, which can exhibit strong binding to the silica gel leading to peak tailing, a small amount of a polar modifier like acetic acid or formic acid is often added to the eluent. This helps to improve the peak shape and elution. columbia.eduorgchemboulder.com

The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. These fractions are then combined, and the solvent is evaporated to yield the purified this compound.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete structural map can be assembled.

A ¹H NMR spectrum of 4-Fluoro-2-(pyrimidin-2-yl)benzoic acid would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would likely display a complex pattern of multiplets corresponding to the protons on both the fluorinated benzene (B151609) ring and the pyrimidine (B1678525) ring. Key expected features would include:

Signals for the three protons on the pyrimidine ring.

Signals for the three protons on the 4-fluoro-benzoic acid moiety.

A downfield signal corresponding to the acidic proton of the carboxylic acid group, which may be broad.

The coupling patterns (splitting of signals) would provide critical information about the connectivity of the protons. For example, the fluorine atom would induce specific splitting in the signals of adjacent protons on the benzene ring.

The ¹³C NMR spectrum would reveal a signal for each unique carbon atom in the molecule. The expected spectrum would show:

Signals for the carbons of the pyrimidine ring.

Signals for the carbons of the fluorinated benzene ring. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF).

A signal for the carboxylic acid carbon, typically found in the downfield region of the spectrum (around 160-180 ppm).

¹⁹F NMR is highly specific for fluorine-containing compounds. A spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons, providing further structural confirmation.

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments establish correlations between protons and carbons, confirming the connectivity of the entire molecular structure. Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can also be used to predict NMR chemical shifts, offering a valuable comparison to experimental data.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. Expected vibrational modes would include:

A broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.

A sharp and strong C=O (carbonyl) stretching band for the carboxylic acid, expected around 1700 cm⁻¹.

C=N and C=C stretching vibrations from the pyrimidine and benzene rings in the 1600-1400 cm⁻¹ region.

A C-F stretching band, which is typically strong and found in the 1300-1000 cm⁻¹ region.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy serves as a vital analytical technique that provides complementary vibrational data to infrared (IR) spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. The vibrational modes that are strong in Raman are often weak or absent in IR, and vice versa, which is governed by the selection rules for each technique. For a molecule to be Raman active, there must be a change in the polarizability of the molecule during the vibration.

In the context of this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrational modes of its constituent functional groups. The pyrimidine and benzene rings, being rich in polarizable π-electrons, are expected to produce strong Raman signals.

Key expected vibrational modes in the Raman spectrum of this compound include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Ring stretching vibrations: The stretching of the carbon-carbon bonds within the pyrimidine and benzene rings would give rise to a series of bands in the 1300-1650 cm⁻¹ range. These are often strong in both Raman and IR spectra.

C-F stretching: The carbon-fluorine stretching vibration is expected to appear in the 1100-1300 cm⁻¹ region.

Carboxylic acid group vibrations: The C=O stretching of the carboxylic acid group, typically strong in the IR spectrum, would be observed in the Raman spectrum as well, usually around 1650-1700 cm⁻¹. The O-H stretching vibration, broad in the IR, is generally weak in the Raman spectrum.

Inter-ring C-C stretching: The vibration of the C-C bond connecting the pyrimidine and benzene rings would also be Raman active.

Table 1: Predicted Raman Active Vibrational Modes for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3100Medium
C=O Stretch (Carboxylic Acid)1660 - 1690Medium-Strong
Ring C=C/C=N Stretch1550 - 1620Strong
Ring Breathing Mode990 - 1010Strong
C-F Stretch1150 - 1250Medium

Normal Coordinate Analysis (NCA) for Comprehensive Vibrational Assignments

Normal Coordinate Analysis (NCA) is a computational method used to provide a complete and detailed assignment of the fundamental vibrational modes of a molecule. It involves the calculation of the force constants, which describe the stiffness of the chemical bonds and the resistance to bending and torsional motions. By solving the vibrational secular equation, NCA can predict the vibrational frequencies and the potential energy distribution (PED) for each normal mode. The PED indicates the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular vibrational mode, allowing for an unambiguous assignment.

For this compound, an NCA would be performed using computational chemistry software. The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to its lowest energy conformation using methods like Density Functional Theory (DFT).

Frequency Calculation: The vibrational frequencies and force constants are calculated for the optimized geometry.

Scaling: The calculated frequencies are often systematically overestimated compared to experimental values. Therefore, they are scaled using empirical scaling factors to improve agreement with experimental data.

PED Calculation: The potential energy distribution is calculated to assign the vibrational modes.

An NCA of this compound would provide a detailed understanding of how the different vibrational modes are coupled. For example, it could reveal the extent to which the pyrimidine and benzene ring vibrations are mixed, or how the carboxylic acid group vibrations are influenced by the rest of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Analysis of Electronic Absorption Spectra

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed corresponds to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the presence of the aromatic pyrimidine and benzene rings. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The conjugation between the two rings is expected to result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual, unconjugated chromophores.

The carboxylic acid group and the fluorine atom can act as auxochromes, modifying the absorption characteristics of the aromatic system. The non-bonding electrons on the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrimidine ring could also participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the main π → π* absorption bands.

Table 2: Expected Electronic Transitions for this compound

Transition TypeExpected λmax (nm)Molar Absorptivity (ε)
π → π* (Pyrimidine Ring)~ 240 - 260High
π → π* (Benzene Ring)~ 250 - 270High
π → π* (Conjugated System)~ 280 - 320High
n → π*~ 300 - 340Low

Theoretical Prediction of UV-Vis Spectra using Computational Methods (e.g., TD-SCF, TD-DFT)

Computational methods such as Time-Dependent Self-Consistent Field (TD-SCF) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting and interpreting UV-Vis spectra. These methods can calculate the energies of the electronic excited states and the oscillator strengths for the transitions to these states. The oscillator strength is proportional to the intensity of the absorption band.

For this compound, a TD-DFT calculation would be performed on the optimized ground-state geometry. The calculation would provide a list of excited states, their energies (which can be converted to wavelengths), and the corresponding oscillator strengths. This information allows for the simulation of the theoretical UV-Vis spectrum, which can then be compared with the experimental spectrum.

Furthermore, the analysis of the molecular orbitals involved in the calculated electronic transitions can provide a detailed understanding of the nature of these transitions. For instance, it can confirm whether a transition is of π → π* or n → π* character and identify which parts of the molecule are primarily involved in the electronic excitation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of the exact molecular formula.

For this compound (molecular formula C₁₁H₇FN₂O₂), the theoretical exact mass of the molecular ion [M]⁺ or [M+H]⁺ can be calculated. An HRMS experiment would measure this mass, and if the measured value is within a few parts per million (ppm) of the theoretical value, it provides strong evidence for the proposed molecular formula.

The fragmentation of this compound in the mass spectrometer would provide valuable structural information. Common fragmentation pathways would likely involve the loss of small, stable neutral molecules from the molecular ion.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaTheoretical Exact Mass (m/z)
[M]⁺C₁₁H₇FN₂O₂218.0491
[M+H]⁺C₁₁H₈FN₂O₂219.0569
[M-H₂O]⁺C₁₁H₅FN₂O200.0386
[M-COOH]⁺C₁₀H₇FN₂174.0600

The fragmentation pattern can be further elucidated using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and then fragmented to produce a spectrum of daughter ions. This provides detailed information about the connectivity of the atoms within the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) of this compound is anticipated to yield a series of characteristic fragment ions that corroborate its proposed structure. The fragmentation pathways are influenced by the presence of three key structural motifs: the carboxylic acid group, the fluorinated benzene ring, and the pyrimidine ring. The analysis of these fragments allows for a piece-by-piece confirmation of the molecular assembly.

The initial event in EI-MS is the formation of the molecular ion [M]•+, which is expected to be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₇FN₂O₂), calculated to be 230.05. The stability of the aromatic and heteroaromatic rings suggests that the molecular ion peak will be of significant intensity.

Subsequent fragmentation is likely to proceed through several key pathways, dictated by the relative bond strengths and the stability of the resulting fragments.

Pathway A: Fragmentation initiated by the carboxylic acid group

This pathway is characteristic of benzoic acid and its derivatives.

Loss of a hydroxyl radical (•OH): A primary fragmentation step involves the cleavage of the C-OH bond of the carboxylic acid, resulting in the formation of a stable acylium ion. This is often a prominent peak in the mass spectra of aromatic carboxylic acids.

[C₁₁H₇FN₂O₂]•+ → [C₁₁H₆FN₂O]+ + •OH

The resulting fragment, the 4-fluoro-2-(pyrimidin-2-yl)benzoyl cation, would present a peak at m/z 213.04.

Loss of carbon monoxide (CO): The acylium ion formed in the previous step can subsequently lose a molecule of carbon monoxide, a common fragmentation pattern for such species. This leads to the formation of a fluorinated phenylpyrimidine cation.

[C₁₁H₆FN₂O]+ → [C₁₀H₆FN₂]+ + CO

This would correspond to a peak at m/z 185.05.

Loss of a carboxyl radical (•COOH): Another possibility, though often less favored than the initial loss of •OH, is the cleavage of the bond between the benzene ring and the carboxyl group.

[C₁₁H₇FN₂O₂]•+ → [C₁₀H₆FN₂]•+ + •COOH

This would also result in a fragment at m/z 185.05.

Pathway B: Fragmentation involving the pyrimidine ring

The pyrimidine ring is a stable heterocycle, but it can undergo characteristic fragmentation, often involving the loss of small neutral molecules like hydrogen cyanide (HCN).

Cleavage of the pyrimidine ring: Following the formation of the [C₁₀H₆FN₂]+ ion (m/z 185.05), the pyrimidine ring itself may fragment. A common loss from nitrogen-containing heterocycles is HCN.

[C₁₀H₆FN₂]+ → [C₉H₅FN]+ + HCN

The resulting fragment would appear at m/z 158.04.

Pathway C: Fragmentation involving the fluoro-substituted benzene ring

The carbon-fluorine bond is strong, and fluorine is often retained in the major fragments. However, rearrangements and loss of related small molecules can occur.

Loss of a fluorine radical (•F): While the C-F bond is strong, loss of the fluorine atom from the molecular ion or major fragments can occur, although this may not be a dominant pathway.

[C₁₁H₇FN₂O₂]•+ → [C₁₁H₇N₂O₂]+ + •F

This would lead to a fragment at m/z 211.05.

The expected fragmentation pattern provides a detailed fingerprint of the this compound molecule. The presence of ions at m/z 230, 213, and 185 would be strongly indicative of the core structure, confirming the presence and connectivity of the fluorobenzoyl and pyrimidine moieties.

The following table summarizes the proposed key fragments, their mass-to-charge ratios, and the inferred structural assignments.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaInferred Loss from Parent or Precursor Ion
230.05Molecular Ion[C₁₁H₇FN₂O₂]•+-
213.044-Fluoro-2-(pyrimidin-2-yl)benzoyl cation[C₁₁H₆FN₂O]+•OH
185.052-(4-Fluorophenyl)pyrimidine cation[C₁₀H₆FN₂]+CO from m/z 213 or •COOH from m/z 230
158.04Fragment from pyrimidine ring cleavage[C₉H₅FN]+HCN from m/z 185

This detailed analysis of the fragmentation pattern, in conjunction with other spectroscopic data such as NMR and IR spectroscopy, allows for the unambiguous structural elucidation and confirmation of this compound.

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A full analysis of 4-Fluoro-2-(pyrimidin-2-yl)benzoic acid would require the successful growth of high-quality single crystals, which would then be subjected to X-ray analysis.

The initial step in crystallographic analysis is the determination of the crystal system and space group. This fundamental information describes the symmetry of the crystal lattice. For analogous small organic molecules, common crystal systems include monoclinic and orthorhombic. The space group provides more detailed information about the symmetry elements present within the unit cell.

Following the determination of the crystal system and space group, the unit cell parameters (the lengths of the sides of the unit cell, a, b, and c, and the angles between them, α, β, and γ) would be precisely measured. These parameters define the size and shape of the repeating unit of the crystal lattice. From the unit cell volume and the number of molecules per unit cell (Z), the molecular packing efficiency can be calculated, offering insights into how the molecules are arranged in the solid state.

Intermolecular Interactions and Supramolecular Self-Assembly

The presence of a carboxylic acid group and nitrogen atoms in the pyrimidine (B1678525) ring makes this compound a prime candidate for forming extensive hydrogen bonding networks. The primary interactions expected would be O-H···N hydrogen bonds between the carboxylic acid proton and the pyrimidine nitrogen atoms, and potentially O-H···O hydrogen bonds forming carboxylic acid dimers. Weaker C-H···O and C-H···F interactions may also play a role in stabilizing the crystal structure. A detailed analysis would involve measuring the bond lengths and angles of these interactions to assess their strength and geometry.

Aromatic rings, such as the pyrimidine and fluorinated benzene (B151609) rings in the target molecule, can interact through π-π stacking. These interactions are crucial in the packing of many aromatic compounds. A crystallographic analysis would investigate the presence of such interactions, characterizing the distance between the centroids of the rings and their relative orientation (e.g., parallel-displaced or T-shaped). The electron-deficient nature of the pyrimidine ring and the electron-withdrawing fluorine atom on the benzoic acid ring could lead to specific and directional π-π stacking arrangements.

Elucidation of Crystal Packing Motifs and Their Influence on Solid-State Properties

The crystal packing of benzoic acid derivatives is often characterized by the formation of robust hydrogen-bonded dimers. In compounds like 4-Fluoro-2-(phenylamino)benzoic acid, pairwise O—H⋯O hydrogen bonds between the carboxylic acid groups lead to the formation of acid–acid dimers. nih.gov It is highly probable that this compound would also exhibit similar dimeric motifs.

Beyond this primary interaction, other weaker forces such as C—H⋯F interactions and π–π stacking interactions involving the aromatic and pyrimidine rings are expected to play a crucial role in the formation of a stable three-dimensional network. nih.govnih.gov The interplay of these various interactions dictates the final crystal packing, which in turn influences key solid-state properties like solubility, melting point, and stability. The specific arrangement of molecules in the crystal lattice, arising from these packing motifs, is fundamental to the material's bulk characteristics.

Advanced Surface Analysis Techniques for Intermolecular Interaction Mapping

To visualize and quantify the subtle intermolecular interactions within the crystal structure, advanced computational techniques are employed.

Hirshfeld Surface Analysis and Associated 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for exploring intermolecular contacts in crystalline solids. This method generates a surface around a molecule in a crystal, colored according to the nature and proximity of neighboring atoms. The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

For related pyrimidine derivatives, Hirshfeld surface analysis has revealed the most significant contributions to crystal packing. nih.gov For this compound, it is anticipated that the analysis would highlight the following key interactions:

H⋯H contacts: Typically representing a large portion of the surface, indicating the prevalence of van der Waals forces. nih.gov

H⋯O/O⋯H and H⋯N/N⋯H contacts: These would correspond to the dominant hydrogen bonding interactions. nih.gov

H⋯C/C⋯H contacts: Representing interactions involving the aromatic and pyrimidine rings. nih.gov

F⋯H contacts: Indicative of the weak hydrogen bonds involving the fluorine atom.

The relative percentages of these contacts on the Hirshfeld surface provide a detailed picture of the forces governing the crystal packing.

Interaction TypePredicted Contribution to Crystal Packing
H⋯HHigh
H⋯O/O⋯HSignificant
H⋯N/N⋯HSignificant
H⋯C/C⋯HModerate
F⋯HModerate

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) serves as a fundamental tool in the computational investigation of molecular systems. For 4-Fluoro-2-(pyrimidin-2-yl)benzoic acid, DFT calculations, particularly using methods like B3LYP with a 6-311++G(d,p) basis set, are instrumental in elucidating its electronic and structural characteristics.

The initial step in computational analysis involves the geometry optimization of the molecule to determine its most stable conformation, corresponding to the minimum energy structure on the potential energy surface. For this compound, this process would define the precise bond lengths, bond angles, and dihedral angles. The optimized structure is crucial for all subsequent calculations. The planarity of the pyrimidine (B1678525) and benzoic acid rings, along with the rotational barrier around the C-C bond connecting them, are key structural parameters determined through this process. It is anticipated that the molecule will exhibit a non-planar conformation to minimize steric hindrance between the two ring systems.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-F1.35C-C-F: 118.5
C-COOH1.49C-C-COOH: 120.2
C-Pyrimidine1.48C-C-N (pyrimidine): 116.7Ring-Ring: 45.0
C=O1.22O=C-O: 123.0
O-H0.97C-O-H: 109.5

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity and lower stability. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the benzoic acid moiety, while the LUMO would likely be distributed over the entire molecule, with significant contributions from the pyrimidine ring. The presence of the electron-withdrawing fluorine atom would influence the energy levels of these orbitals.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Representative FMO Energies and Chemical Reactivity Descriptors for a Pyrimidine Derivative (Calculated using DFT/B3LYP) (Note: This table is a representative example based on similar structures.)

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Chemical Softness (S)0.43

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic interactions. researchgate.net The hydrogen atom of the carboxylic acid and the regions around the fluorine atom would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer interactions, and hyperconjugative effects within a molecule. By examining the interactions between filled (donor) and vacant (acceptor) NBOs, the stability of the molecule arising from these interactions can be quantified.

Advanced Quantum Chemical Studies

Advanced quantum chemical analyses provide deeper insights into the nature of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that provide a measure of electron localization in a molecule. researchgate.netuniroma2.itnih.gov They are particularly useful for visualizing bonding patterns, lone pairs, and core electrons. For this compound, ELF and LOL analyses would clearly delineate the covalent bonds within the aromatic rings and the carboxylic acid group, as well as the lone pairs on the nitrogen and oxygen atoms.

Reduced Density Gradient (RDG): The RDG analysis is a powerful tool for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netnih.gov By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, different types of interactions can be distinguished. In the case of this compound, RDG analysis would be crucial for understanding the intramolecular hydrogen bonding between the carboxylic acid group and a nitrogen atom of the pyrimidine ring, as well as other weak interactions that contribute to the molecule's conformational stability.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. nih.gov By locating the bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as the electron density, its Laplacian, and the energy densities), the nature of the chemical bonds (covalent vs. ionic) and the strength of non-covalent interactions can be characterized. For this compound, AIM analysis would provide quantitative data on the covalent bonds within the molecule and any intramolecular hydrogen bonds. nih.gov

Investigation of Solvent Effects on Molecular Properties using Solvation Models (e.g., IEFPCM model)

The influence of solvents on the molecular properties of this compound has not been specifically detailed in available research literature. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used computational method to simulate the effects of a solvent on a solute molecule. This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of changes in molecular geometry, electronic structure, and spectroscopic properties in different solvent environments.

For this compound, an IEFPCM study would be valuable for understanding how its behavior might change in various solvents. For instance, the model could predict shifts in its UV-Vis absorption spectrum, changes in its dipole moment, and the stabilization of different conformers in polar versus non-polar solvents. Such computational analyses are crucial for applications where the molecule is used in solution, as the solvent can significantly modulate its chemical and physical properties. However, in the absence of specific studies on this compound, data on its solvent-dependent properties are not available.

Reactivity, Chemical Transformations, and Derivative Synthesis

Chemical Reactions of the Carboxylic Acid Moiety (e.g., esterification, amide formation)

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions typical of this functional group, such as esterification and amide formation.

Esterification: This reaction converts the carboxylic acid into an ester. A common method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.net The reaction is an equilibrium process, and techniques like using an excess of the alcohol or removing the water formed during the reaction are employed to drive it towards the product. researchgate.netgoogle.com Microwave-assisted organic synthesis (MAOS) has also been shown to be an effective method for the esterification of substituted benzoic acids, often leading to reduced reaction times and improved yields. researchgate.netmdpi.com

Amide Formation: The synthesis of amides from 4-Fluoro-2-(pyrimidin-2-yl)benzoic acid can be achieved by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods involve the use of coupling reagents or converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. For instance, the acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which then readily reacts with an amine to yield the amide. nih.gov Alternatively, various coupling agents can facilitate the direct condensation of the carboxylic acid and amine. nih.govresearchgate.net

Table 1: Common Reactions of the Carboxylic Acid Moiety
Reaction TypeReagentsProductKey Features
Esterification (Fischer)Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)EsterEquilibrium reaction; often requires excess alcohol or water removal. researchgate.net
Amide Formation (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH)AmideTwo-step process involving a highly reactive intermediate.
Amide Formation (Direct Coupling)Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC)AmideOne-pot procedure for direct condensation. nih.gov

Reactions Involving the Pyrimidine (B1678525) Ring (e.g., substitution reactions, ring modifications)

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its reactivity. wikipedia.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions, which are electron-deficient. wikipedia.orgslideshare.netbhu.ac.in If a good leaving group (such as a halogen) is present at one of these positions, it can be displaced by a variety of nucleophiles. For instance, a chloro-substituted pyrimidine can react with nucleophiles like amines, alkoxides, or thiolates to form substituted pyrimidine derivatives. rsc.org Late-stage functionalization can also be achieved through a sequence of C-H bond fluorination followed by nucleophilic aromatic substitution of the installed fluoride (B91410). nih.gov

Electrophilic Aromatic Substitution: In contrast, electrophilic substitution on the pyrimidine ring is difficult due to the deactivating effect of the two nitrogen atoms. wikipedia.orgresearchgate.net If the reaction does occur, it preferentially takes place at the C5 position, which is the least electron-deficient. wikipedia.orgslideshare.net The presence of activating, electron-donating groups on the ring is typically required to facilitate electrophilic attack. researchgate.net

Transformations at the Fluoro-Substituted Phenyl Ring (e.g., further functionalization)

The fluoro-substituted phenyl ring offers another site for chemical modification, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the fluorine. masterorganicchemistry.comlibretexts.org The high electronegativity of fluorine makes the carbon atom to which it is attached electrophilic and susceptible to nucleophilic attack. youtube.com This reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org A variety of nucleophiles, including amines, alcohols, and carboxylic acids, can displace the fluoride under appropriate conditions, which can sometimes be facilitated by photoredox catalysis for unactivated fluoroarenes. nih.govmdpi.com For example, the reaction of a similar compound, 2-bromo-4-fluorobenzoic acid, with aniline (B41778) in an Ullmann condensation reaction demonstrates the potential for C-N bond formation at this part of the molecule. nih.gov

Table 2: Reactivity of Aromatic Rings
Aromatic RingFavored Reaction TypeTypical PositionsGoverning Factor
PyrimidineNucleophilic Substitution2, 4, 6π-deficient nature due to two N atoms. wikipedia.org
PyrimidineElectrophilic Substitution5Requires activating groups; C5 is least electron-deficient. slideshare.net
Fluoro-Substituted PhenylNucleophilic Substitution4 (position of F)Fluorine acts as a leaving group, activated by electron-withdrawing groups. libretexts.org

Synthesis of Novel Derivatives and Analogues for Structure-Property Relationship Studies

The synthesis of new derivatives and analogues of this compound is crucial for conducting structure-property relationship studies. These studies aim to understand how modifications to the molecular structure affect its physical, chemical, and biological properties. researchgate.netnih.gov By systematically altering different parts of the molecule, researchers can develop compounds with enhanced or optimized characteristics for specific applications, such as in medicinal chemistry or materials science. mdpi.com

Co-crystallization Strategies and Principles of Crystal Engineering for Supramolecular Materials

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. ksu.edu.sa Co-crystallization is a key technique in this field, where a target molecule and a "coformer" are combined in a specific stoichiometric ratio to form a new crystalline solid. mdpi.com

The primary driving force behind the formation of co-crystals involving this compound is the formation of robust and directional hydrogen bonds. tandfonline.com The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O), while the nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors. This allows for the formation of predictable hydrogen-bonding patterns, known as supramolecular synthons. nih.gov For instance, the carboxylic acid can form a well-known acid-pyridine heterodimer synthon with one of the pyrimidine nitrogens. nih.gov These interactions guide the self-assembly of molecules into larger, well-ordered supramolecular architectures. tandfonline.comresearchgate.nettandfonline.com Various methods can be employed to prepare co-crystals, including solution evaporation, cooling crystallization, and mechanical grinding. rsc.orgnih.gov

Salt Formation and Construction of Ionic Supramolecular Architectures

In addition to forming neutral co-crystals, this compound can also form salts when reacted with a sufficiently strong base. The distinction between a co-crystal and a salt lies in whether a proton is transferred from the acidic molecule (the benzoic acid) to the basic molecule (the coformer). mdpi.com

Coordination Chemistry of 4 Fluoro 2 Pyrimidin 2 Yl Benzoic Acid

Ligand Design Principles and Coordination Potential

4-Fluoro-2-(pyrimidin-2-yl)benzoic acid is a meticulously designed ligand that incorporates several key features conducive to forming stable and structurally diverse metal complexes. Its design is predicated on the principles of hard and soft acid-base (HSAB) theory, chelation, and the electronic effects of its constituent functional groups.

The ligand possesses multiple potential coordination sites: the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylate group. This poly-dentate character allows it to act as a versatile building block in the construction of coordination compounds. The pyrimidine ring offers two nitrogen donors, which can coordinate to a metal center in a chelating fashion, forming a stable five-membered ring. The carboxylate group can coordinate in various modes, including monodentate, bidentate chelating, or bridging, leading to the formation of polynuclear or polymeric structures. nih.gov

The presence of a fluorine atom on the benzoic acid ring introduces a significant electronic effect. As a highly electronegative atom, fluorine withdraws electron density from the aromatic ring, which can influence the acidity of the carboxylic acid and the basicity of the pyrimidine nitrogens. This, in turn, can affect the strength of the metal-ligand bonds. The interplay between the pyrimidine and carboxylate moieties allows for a range of coordination modes, making this compound an intriguing ligand for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potentially interesting magnetic or photoluminescent properties.

The flexibility of the bond between the pyrimidine and benzoic acid moieties allows the two coordinating groups to arrange themselves around a metal center in a sterically favorable manner, accommodating the preferred coordination geometries of different metal ions.

Synthesis and Isolation of Metal Complexes Incorporating the Compound

The synthesis of metal complexes with this compound can be achieved through several established methods, primarily involving the reaction of the ligand with a suitable metal salt in an appropriate solvent system. A general synthetic procedure involves dissolving the ligand and the metal salt (e.g., nitrates, chlorides, or acetates) in a solvent or a mixture of solvents, followed by heating under reflux or solvothermal conditions. nih.govuobaghdad.edu.iq

The choice of solvent is crucial and can influence the final structure of the complex. Solvents such as ethanol (B145695), methanol, acetonitrile, dimethylformamide (DMF), and water are commonly employed. The reaction is often carried out in the presence of a base to deprotonate the carboxylic acid group, facilitating its coordination to the metal ion.

Upon completion of the reaction, the resulting metal complexes often precipitate from the solution upon cooling. The solid product is then isolated by filtration, washed with appropriate solvents to remove any unreacted starting materials, and dried under vacuum. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.

A representative synthetic route is as follows: An ethanolic solution of this compound is added to an aqueous or ethanolic solution of a metal salt (e.g., Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂). The mixture is stirred and heated under reflux for several hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with ethanol and diethyl ether, and dried in a desiccator over anhydrous CaCl₂.

Characterization of Metal Complexes using Advanced Analytical Techniques

Once synthesized and isolated, the metal complexes of this compound are subjected to a suite of advanced analytical techniques to elucidate their composition, structure, and physicochemical properties.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to determine the empirical formula and the stoichiometry of the metal-to-ligand ratio.

Magnetic Susceptibility: Magnetic susceptibility measurements are crucial for determining the magnetic moment of the complex, which provides information about the number of unpaired electrons in the metal ion and, consequently, its oxidation state and coordination geometry. For instance, octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.46–5.53 B.M., while octahedral Ni(II) complexes have moments between 2.80 and 3.40 B.M. uobaghdad.edu.iq

Conductance Measurements: Molar conductance measurements in a suitable solvent (e.g., DMF or DMSO) are used to determine the electrolytic nature of the complexes. Low conductance values typically indicate non-electrolytic behavior, suggesting that the anions are coordinated to the metal ion. uobaghdad.edu.iq

The following table summarizes hypothetical characterization data for some metal complexes of this compound (L), designated as [M(L)₂(H₂O)₂].

ComplexColorYield (%)Elemental Analysis (%) Found (Calc.) C, H, NMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
[Co(L)₂(H₂O)₂]Pink7251.8 (52.1), 3.1 (3.2), 10.9 (11.0)15.24.95
[Ni(L)₂(H₂O)₂]Green6852.0 (52.1), 3.0 (3.2), 11.1 (11.0)14.83.10
[Cu(L)₂(H₂O)₂]Blue7551.6 (51.8), 3.1 (3.2), 10.8 (10.9)16.51.89

Structural Aspects of Coordination and Geometry around Metal Centers

The coordination geometry around the central metal ion in complexes of this compound is dictated by several factors, including the nature of the metal ion, the metal-to-ligand ratio, and the participation of solvent molecules or counter-ions in the coordination sphere.

Based on analogies with similar ligands, it is anticipated that this compound can act as a bidentate or tridentate ligand. In many transition metal complexes, a common coordination mode involves the nitrogen atoms of the pyrimidine ring and one of the oxygen atoms of the carboxylate group, leading to the formation of stable chelate rings.

Octahedral Geometry: For many first-row transition metals such as Co(II), Ni(II), and Cu(II), an octahedral coordination geometry is frequently observed. uobaghdad.edu.iq In a typical [M(L)₂(H₂O)₂] complex, the two ligand molecules would likely act as bidentate donors, occupying four coordination sites, with the remaining two sites being filled by water molecules. This results in a distorted octahedral environment around the metal center.

Square Planar Geometry: For metal ions that favor a square planar geometry, such as Pd(II), Pt(II), and sometimes Cu(II), the ligand would again likely act as a bidentate donor, occupying all four coordination sites in a plane around the metal ion.

The structural diversity is further enhanced by the ability of the carboxylate group to act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks, which are of significant interest in the field of crystal engineering and materials science.

Potential Applications in Advanced Materials and Catalysis

Application as a Molecular Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups—a carboxylic acid at the 2-position and a pyrimidine (B1678525) ring—positions 4-Fluoro-2-(pyrimidin-2-yl)benzoic acid as a valuable precursor for constructing more complex molecular frameworks, particularly bioactive heterocyclic systems and novel oxidizing agents.

Bicyclic lactones such as isocoumarins are prevalent scaffolds in natural products and pharmaceuticals, exhibiting a wide array of biological activities. The synthesis of these structures often relies on the cyclization of 2-substituted benzoic acid derivatives. Various transition-metal-catalyzed methods have been developed that utilize precursors like 2-halobenzoic acids or 2-alkynylbenzoic acids. nih.govias.ac.inorganic-chemistry.org For instance, copper-catalyzed cyclization of o-bromobenzoic acids with alkynes provides an efficient route to 3-substituted isocoumarins. ias.ac.in Similarly, palladium and rhodium catalysis have been employed for the oxidative coupling and annulation of benzoic acids to form the isocoumarin (B1212949) core. nih.govorganic-chemistry.orgresearchgate.net

Given these established synthetic strategies, this compound represents a promising starting material for analogous transformations. The pyrimidinyl group at the 2-position could potentially function as a leaving group or a directing group in metal-catalyzed C-H activation/cyclization reactions, providing a novel pathway to functionalized isocoumarins and related bicyclic systems like phthalides. The presence of the fluorine atom and the pyrimidine ring could also impart unique electronic properties and biological activities to the resulting heterocycles. A general approach for this synthesis is outlined in the table below.

Catalyst TypePrecursor ExampleProductReference
Copper(I)2-Halobenzoic Acid3-Substituted Isocoumarin ias.ac.inorganic-chemistry.org
Rhodium(III)Benzoic Acid3-Substituted Isocoumarin nih.govorganic-chemistry.org
Palladium(II)2-Alkynylbenzoic AcidIsocoumarin nih.gov

Hypervalent iodine compounds, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), are widely used as mild and selective oxidizing agents in modern organic synthesis. researchgate.netorganic-chemistry.org These reagents are prized for their low toxicity and environmental benignity compared to many heavy-metal-based oxidants. dovepress.com The synthesis of many of these reagents begins with 2-iodobenzoic acid, which is oxidized to the hypervalent iodine(V) state. researchgate.net

The structure of this compound suggests its potential as a precursor for novel, heterocyclic-containing hypervalent iodine reagents. Through synthetic modification, such as replacing the pyrimidine ring with an iodine atom via a Sandmeyer-type reaction, the resulting 4-fluoro-2-iodobenzoic acid could be oxidized to create new IBX analogues. These new reagents could exhibit modified reactivity, solubility, and stability due to the electronic influence of the fluorine substituent. The development of such reagents is a key area of research aimed at expanding the toolkit of environmentally friendly oxidants available to synthetic chemists. dovepress.comdiva-portal.org

Role in Supramolecular Chemistry and Molecular Recognition Phenomena

The assembly of molecules into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry and crystal engineering. This compound contains key functional groups—a carboxylic acid (hydrogen-bond donor and acceptor) and a pyrimidine ring (hydrogen-bond acceptor)—that are known to form robust and predictable intermolecular hydrogen bonds. nih.govijacskros.com

The interaction between a carboxylic acid and a nitrogen-containing heterocycle, such as pyrimidine or pyridine, is a well-established and reliable "supramolecular synthon". nih.gov This interaction typically involves an O-H···N hydrogen bond, which can lead to the formation of dimers, 1-D chains, or more complex 2-D and 3-D networks. nih.govnih.gov For example, studies on co-crystals of aminopyrimidine derivatives and substituted benzoic acids have demonstrated that the amino-pyrimidine/carboxylic acid hydrogen bond is the primary interaction that dictates the assembly of the primary structural motif. nih.gov Similarly, co-crystals involving fumaric acid and 2-amino-4,6-dimethoxypyrimidine (B117758) are stabilized by strong O–H···N and N–H···O hydrogen bonds. tandfonline.comtandfonline.com

The structure of this compound is ideally suited to participate in such interactions. The carboxylic acid can form hydrogen-bonded dimers with another molecule, or it can interact with the nitrogen atoms of the pyrimidine ring of a neighboring molecule. These interactions can direct the self-assembly of the compound into predictable supramolecular architectures, making it a valuable component for designing co-crystals and other molecular solids with specific structural and functional properties. tandfonline.com

Interacting GroupsType of BondResulting StructureReference
Carboxylic Acid + PyrimidineO-H···N Hydrogen BondDimer, 1-D Chain, 2-D Network nih.govnih.gov
Carboxylic Acid + Carboxylic AcidO-H···O Hydrogen BondDimer nih.gov
Amino-pyrimidine + Carboxylic AcidN-H···O and O-H···N Hydrogen BondsPrimary Structural Motif nih.gov

Exploratory Research in Laser Materials and Organic Light-Emitting Diodes (OLEDs) (based on similar benzoic acid derivatives)

Benzoic acid derivatives form a class of compounds that has been explored for applications in optoelectronic materials. Their aromatic nature provides a rigid scaffold that can be functionalized to tune electronic and photophysical properties. Research has shown that treating conductive polymers used in flexible organic light-emitting devices (OLEDs) with benzoic acid can significantly enhance their conductivity and improve device performance, leading to lower operating voltages and higher luminance. acs.org

Furthermore, certain benzoic acid derivatives have been investigated as luminescent dyes. ias.ac.inresearchgate.net For example, salicylic (B10762653) acid (2-hydroxybenzoic acid) and anthranilic acid (2-aminobenzoic acid) have been identified as potential luminescent sublimation dyes. ias.ac.in The fluorescence properties of these molecules make them suitable for applications where light emission is required.

While direct studies on this compound for these applications are not yet prevalent, its structure contains the necessary components—a conjugated aromatic system—to warrant investigation. The combination of the fluorophenyl and pyrimidinyl rings could lead to interesting photophysical properties, such as fluorescence or phosphorescence, making it a candidate for exploratory research as a component in OLEDs or as a laser dye. The fluorine substituent, in particular, is often used in materials science to enhance properties like thermal stability and electron-transport capabilities.

Investigations into Catalytic Applications (e.g., as an organo-catalyst, or as a ligand component in metal-catalyzed reactions)

The field of catalysis increasingly relies on the design of sophisticated organic molecules that can either act as catalysts themselves (organocatalysis) or as ligands that modify the behavior of a metal center. This compound possesses structural features that make it an attractive candidate for a bidentate ligand in metal-catalyzed reactions.

The molecule contains both a nitrogen donor atom (from the pyrimidine ring) and an oxygen donor atom (from the carboxylate group). This N,O-bidentate motif is a common feature in ligands used to create stable metal complexes, including metal-organic frameworks (MOFs). For instance, a similar bifunctional ligand, 2,4-bis-(triazol-1-yl)benzoic acid, which also contains nitrogen heterocycles and a carboxylic acid, has been used to synthesize novel cadmium and zinc complexes. nih.gov In these structures, the carboxylate group coordinates to the metal ion. nih.gov

By analogy, this compound could be used to synthesize new metal complexes. These complexes could have applications in catalysis, where the metal center acts as the active site and the ligand framework can be used to tune reactivity, selectivity, and stability. The specific geometry and electronic properties imparted by the fluorinated pyrimidinyl-benzoate ligand could lead to novel catalytic activities for a range of organic transformations.

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-2-(pyrimidin-2-yl)benzoic acid in academic laboratories?

The synthesis typically involves coupling pyrimidine derivatives with fluorinated benzoic acid precursors. For example, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution reactions are commonly employed. Reaction optimization may include varying catalysts (e.g., Pd-based catalysts for coupling), temperature, and solvent polarity. Post-synthesis purification often involves column chromatography or recrystallization from acetone/water mixtures .

Q. Which crystallization methods yield high-quality single crystals for X-ray diffraction studies?

Slow evaporation of organic solvents (e.g., acetone or ethanol) under controlled temperature conditions is effective. For instance, single crystals of structurally analogous compounds (e.g., 4-Fluoro-2-(phenylamino)benzoic acid) were obtained by evaporating an acetone solution at room temperature, ensuring minimal thermal disturbance .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and fluorine integration.
  • FT-IR : Identifies carboxylic acid (-COOH) and aromatic C-F stretches.
  • LC-MS : Validates molecular weight and purity, with protocols adapted from benzoic acid analysis workflows .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic refinement parameters?

During refinement with SHELX software, discrepancies in RR-factors (e.g., RgtR_{\text{gt}} vs. RallR_{\text{all}}) arise from data inclusion criteria. For example, refining against F2>2σ(F2)F^2 > 2\sigma(F^2) may exclude weak reflections, artificially lowering RgtR_{\text{gt}}. A robust approach includes refining against all data and analyzing displacement parameters (e.g., anisotropic refinement for heavy atoms) to resolve outliers. Software like SHELXL97 allows iterative adjustment of hydrogen atom positioning via difference Fourier maps .

Q. What reaction conditions optimize yield in pyrimidine-benzoic acid coupling?

Yield optimization requires balancing steric and electronic effects:

  • Catalyst loading : 5-10 mol% Pd(PPh3_3)4_4 for Suzuki couplings.
  • Solvent : DMF or THF for polar intermediates.
  • Temperature : 80–100°C for 12–24 hours. Post-reaction quenching with aqueous HCl removes unreacted boronates, followed by recrystallization to isolate the product .

Q. How do hydrogen-bonding networks influence crystal packing and stability?

In related fluorinated benzoic acids, intermolecular O–H···O and N–H···F interactions dominate. For example, the carboxylic acid group forms dimers via O–H···O bonds (d=1.85d = 1.85 Å), while fluorine participates in weaker C–H···F contacts (d=2.41d = 2.41 Å). These interactions dictate lattice energy and melting points, as shown in geometric parameter tables .

Q. Which computational methods predict electronic properties for structure-activity studies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals to assess reactivity. For instance, the electron-withdrawing fluorine and pyrimidine groups lower the LUMO energy, enhancing electrophilic character. Solvent effects are incorporated via PCM models, validated against experimental UV-Vis spectra .

Q. Methodological Notes

  • Crystallography : Use SHELXTL for structure solution and refinement, referencing anisotropic displacement parameters (ADPs) for non-hydrogen atoms .
  • Data Validation : Cross-check CIF files with PLATON to detect missed symmetry or disorder .
  • Analytical Cross-Validation : Combine NMR, LC-MS, and elemental analysis to confirm purity (>98%) before biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.